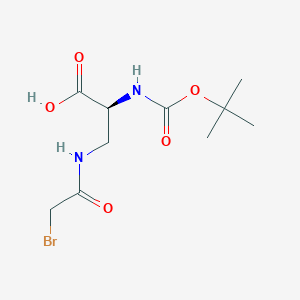

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

説明

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that features a bromine atom, an acetamido group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-3-hydroxypropanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.

Bromination: The hydroxyl group is converted to a bromoacetamido group through a bromination reaction using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

Amidation: The brominated intermediate undergoes amidation with acetamide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

化学反応の分析

Types of Reactions

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.

Coupling Reagents: EDCI or DCC for amidation reactions.

Major Products Formed

Substituted Derivatives: Products formed by substitution of the bromine atom.

Free Amine: Product formed by Boc deprotection.

Amide Derivatives: Products formed by amidation reactions.

科学的研究の応用

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications, such as drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its ability to participate in various chemical reactions due to its reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a free amine that can engage in further reactions. The compound’s molecular targets and pathways depend on the specific context of its use in research or applications.

類似化合物との比較

Similar Compounds

(S)-3-(2-Chloroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a chlorine atom instead of bromine.

(S)-3-(2-Iodoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with an iodine atom instead of bromine.

(S)-3-(2-Fluoroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a valuable intermediate in synthetic chemistry.

生物活性

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as (S)-Boc-2-bromoacetyl-α-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C10H17BrN2O5

- Molecular Weight : 325.156 g/mol

- CAS Number : 135630-90-9

- Purity : Typically around 95% in commercial preparations.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have shown that compounds with bromoacetamido groups exhibit varying degrees of antimicrobial activity. The presence of the bromo group enhances the electrophilicity of the molecule, potentially increasing its interaction with microbial enzymes or cellular components.

2. Anticancer Properties

- Research indicates that derivatives of bromoacetamido compounds can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cell survival and proliferation.

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain proteases, thereby modulating protein turnover and function within cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Bromination : The introduction of the bromoacetyl moiety is achieved through bromination reactions, which can be performed under various conditions depending on the desired yield and purity.

- Deprotection : Finally, after the desired reactions are completed, the Boc group is removed to yield the active form of the amino acid.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Evaluated anticancer properties in vitro on breast cancer cell lines; results indicated a dose-dependent increase in apoptosis markers. |

| Study 3 | Explored enzyme inhibition, demonstrating that this compound inhibited serine proteases with IC50 values ranging from 10 to 30 µM. |

特性

IUPAC Name |

(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCUCJIZACLGGN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427331 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135630-90-9 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。